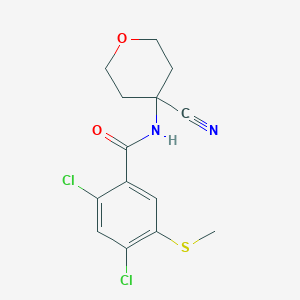
2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCMO-MSB and is a potent inhibitor of protein tyrosine phosphatases (PTPs).
Mecanismo De Acción
DCMO-MSB works by inhibiting the activity of PTPs, which are enzymes that play a critical role in cell signaling pathways. PTPs are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PTPs, DCMO-MSB can disrupt these signaling pathways and prevent the proliferation of cancer cells. Additionally, DCMO-MSB can suppress the activity of T cells by inhibiting the activity of the T cell receptor.
Biochemical and Physiological Effects:
DCMO-MSB has been shown to have several biochemical and physiological effects. In cancer cells, DCMO-MSB can induce cell cycle arrest and apoptosis. In T cells, DCMO-MSB can suppress the activity of the T cell receptor and prevent the activation of T cells. In the brain, DCMO-MSB has been shown to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DCMO-MSB in lab experiments is its potent inhibitory activity against PTPs. This makes it an excellent tool for studying the role of PTPs in various cellular processes. However, one of the limitations of using DCMO-MSB is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DCMO-MSB. One potential avenue of research is the development of more potent and selective inhibitors of PTPs. Additionally, further studies are needed to determine the potential therapeutic applications of DCMO-MSB in various diseases, including cancer and autoimmune diseases. Finally, more research is needed to understand the mechanisms underlying the cognitive-enhancing effects of DCMO-MSB in the brain.
Métodos De Síntesis
The synthesis of DCMO-MSB involves the reaction of 2,4-dichloro-5-(methylsulfanyl)benzoic acid with oxalyl chloride, followed by the reaction of the resulting acid chloride with 4-cyanooxan-4-ylamine. The final product is obtained by the addition of 4-cyanooxan-4-yl-N-(2,4-dichloro-5-(methylsulfanyl)benzoyl)glycinate to a solution of sodium hydroxide.
Aplicaciones Científicas De Investigación
DCMO-MSB has been extensively studied for its potential applications in various fields, including cancer research, autoimmune diseases, and neurological disorders. In cancer research, DCMO-MSB has shown promising results as a potential therapeutic agent due to its ability to inhibit PTPs, which are known to play a crucial role in cancer progression. In autoimmune diseases, DCMO-MSB has been shown to suppress the activity of T cells, which are responsible for the immune response. In neurological disorders, DCMO-MSB has been studied for its ability to improve cognitive function and memory.
Propiedades
IUPAC Name |
2,4-dichloro-N-(4-cyanooxan-4-yl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-21-12-6-9(10(15)7-11(12)16)13(19)18-14(8-17)2-4-20-5-3-14/h6-7H,2-5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXTYMSACJQERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)C(=O)NC2(CCOCC2)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]](/img/structure/B2540562.png)
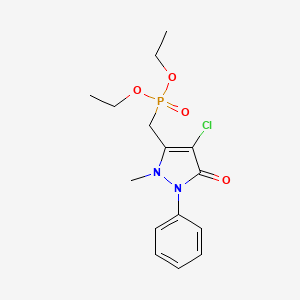
![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2540565.png)

![5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540572.png)

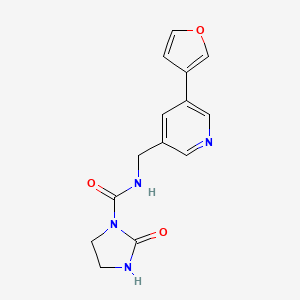
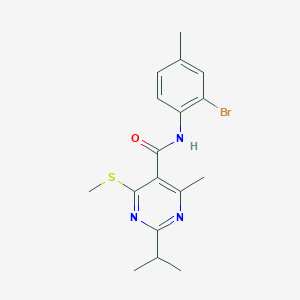


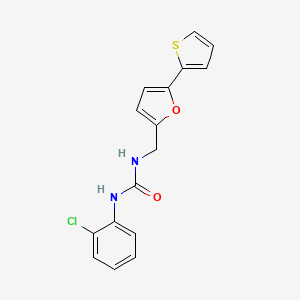
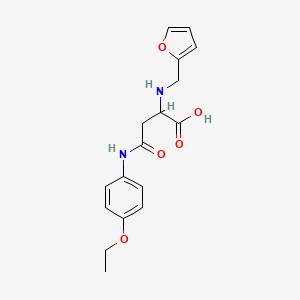
![tert-butyl (2R)-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2540584.png)